Tricaprin

准备方法

合成路线和反应条件: 三硬脂酰甘油酯可以通过甘油与硬脂酸的酯化反应合成。该反应通常涉及在酸性催化剂(如硫酸)存在下加热甘油和硬脂酸,以促进酯化过程。反应在回流条件下进行,以去除反应过程中产生的水,从而促使反应完成 .

工业生产方法: 在工业环境中,三硬脂酰甘油酯采用类似的酯化工艺,但规模更大。该工艺涉及在大型反应器中连续搅拌和加热反应物。使用真空蒸馏有助于去除水和未反应的硬脂酸,确保获得高产量的目标产物 .

反应类型:

常用试剂和条件:

水解: 水中酸性或碱性条件。

氧化: 强氧化剂,如高锰酸钾或重铬酸。

主要形成的产物:

水解: 甘油和硬脂酸。

氧化: 各种氧化产物,具体取决于特定条件.

科学研究应用

Tricaprin, also known as glyceryl tricaprate, is a triglyceride derived from caprinic acid, a medium-chain fatty acid . Research indicates that this compound may have applications in treating certain cardiovascular conditions, specifically triglyceride deposit cardiomyovasculopathy (TGCV), and is being explored for other potential uses .

Cardiovascular Applications

This compound is under investigation as a potential treatment for triglyceride deposit cardiomyovasculopathy, a rare cardiovascular disorder characterized by the accumulation of triglycerides in the heart muscle and coronary arteries due to defective intracellular lipolysis .

Mechanism of Action

- This compound facilitates lipolysis (the breakdown of fats) in heart muscle cells .

- It is a medium-chain triglyceride that may promote the breakdown of lipids in the heart .

- This compound might improve myocardial lipolysis, potentially reducing lipid deposition and improving left ventricular function .

- Medium-chain fatty acids from this compound are readily oxidized by cells, including cardiomyocytes, providing an efficient energy source .

Clinical Trials and Studies

- A Phase IIa clinical trial studied the effects of CNT-01, a drug with this compound as the active ingredient, on patients with TGCV. The trial showed an apparent increase in BMIPP-WR, which was consistent with preclinical data showing improved myocardial lipolysis .

- Another clinical trial with a longer observation period has been initiated to determine whether CNT-01 can produce beneficial clinical effects and improve prognosis in TGCV patients .

- A study using proton magnetic resonance spectroscopy (1H-MRS) evaluated changes in myocardial triglyceride content in a patient with idiopathic TGCV after this compound administration . The results suggested that a this compound diet may facilitate myocardial lipolysis and improve BMIPP WR .

Case Studies

- Researchers from Osaka University reported cases of remarkable regression of diffuse coronary atherosclerosis in two patients with TGCV who were treated with dietary this compound .

- These patients experienced relief from refractory chest pain and diabetes following diagnosis with TGCV and subsequent dietary intake of this compound .

- This compound supplementation led to the regression of triglyceride build-up in the blood vessels of the heart in these patients .

Ocular Drug Delivery

作用机制

三硬脂酰甘油酯主要通过水解生成硬脂酸发挥作用,而硬脂酸可以参与各种代谢途径。从三硬脂酰甘油酯中获得的中链脂肪酸被肝脏迅速吸收和代谢,提供快速的能量来源。这种快速代谢也会影响脂类代谢,并可能产生各种生理作用,例如减少组织中脂类的积累 .

类似化合物:

三十二酰甘油酯: 另一种具有类似性质但链长不同的中链甘油三酯。

三肉豆蔻酰甘油酯: 一种具有较长脂肪酸链的甘油三酯,导致不同的物理和代谢特性。

独特之处: 三硬脂酰甘油酯因其特定的链长而具有独特性,它在疏水性和溶解度之间取得了平衡。这种平衡影响其熔点、粘度和与其他分子的相互作用,使其在各种研究和工业应用中特别有用 .

相似化合物的比较

Glyceryl tridodecanoate: Another medium-chain triglyceride with similar properties but different chain length.

Glyceryl trimyristate: A triglyceride with longer fatty acid chains, resulting in different physical and metabolic properties.

Uniqueness: Glyceryl tridecanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This balance affects its melting point, viscosity, and interaction with other molecules, making it particularly useful in various research and industrial applications .

生物活性

Tricaprin, a medium-chain triglyceride (MCT) derived from capric acid, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases such as triglyceride deposit cardiomyovasculopathy (TGCV). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and implications for treatment.

Overview of this compound

This compound is composed of three molecules of capric acid (C10:0), a saturated fatty acid known for its rapid absorption and metabolism. Unlike long-chain fatty acids, MCTs like this compound are transported directly to the liver via the portal vein and are quickly oxidized for energy. This unique metabolic pathway allows this compound to serve as an alternative energy source, particularly in conditions where lipid metabolism is impaired.

This compound's primary biological activity is its ability to facilitate myocardial lipolysis , which is crucial in conditions characterized by excessive triglyceride accumulation in cardiac tissues. The following mechanisms have been identified:

- Enhanced Lipid Oxidation : this compound promotes the breakdown of triglycerides in heart muscle cells, thereby reducing lipid deposition and improving cardiac function .

- Energy Production : As a readily oxidizable substrate, this compound provides an efficient energy source for cardiomyocytes, especially in states of ATGL deficiency where long-chain fatty acids cannot be effectively utilized .

- Regulation of Lipid Metabolism : this compound influences the metabolism of both medium and long-chain fatty acids, enhancing overall lipid homeostasis within the myocardium .

Phase IIa Trials

A pivotal phase IIa trial conducted by the Japan TGCV Study Group investigated the effects of CNT-01 (a formulation containing this compound) on patients diagnosed with idiopathic TGCV. Key findings from this study include:

- Improvement in Myocardial Lipolysis : Patients receiving CNT-01 exhibited significant increases in myocardial lipolysis as measured by iodine-123-beta-methyl iodophenyl-pentadecanoic acid (BMIPP) scintigraphy. The washout rate (WR) improved from 5.1% to 13.3% after 8 weeks of treatment .

- Reduction in Myocardial Triglycerides : Proton magnetic resonance spectroscopy indicated a decrease in myocardial triglyceride content from 8.4% to 5.9%, suggesting effective lipid mobilization .

Case Studies

Two notable case studies highlighted the efficacy of this compound supplementation in patients with TGCV:

- Patient A : A 65-year-old male with refractory chest pain and diabetes experienced significant symptom relief and regression of coronary artery plaque after initiating a diet supplemented with this compound .

- Patient B : Another patient showed similar improvements in symptoms and a marked reduction in triglyceride accumulation within coronary arteries following dietary intake of this compound .

Implications for Treatment

The findings from these studies suggest that this compound may offer a novel approach to managing TGCV and possibly other lipid-related cardiovascular disorders. The ability to enhance myocardial lipolysis and reduce triglyceride deposits positions this compound as a promising candidate for further research and clinical application.

Data Summary Table

| Study/Trial | Population | Intervention | Key Findings |

|---|---|---|---|

| Phase IIa Trial | Patients with TGCV | CNT-01 (this compound) | Increased BMIPP WR; decreased myocardial TG |

| Case Study 1 | 65-year-old male | Dietary this compound | Symptom relief; plaque regression |

| Case Study 2 | Patient with TGCV | Dietary this compound | Symptom relief; triglyceride reduction |

属性

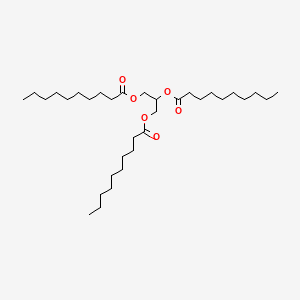

IUPAC Name |

2,3-di(decanoyloxy)propyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGBHLMCUINGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042651 | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-71-6 | |

| Record name | Tricaprin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。